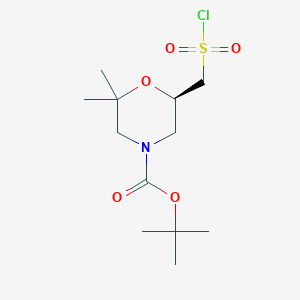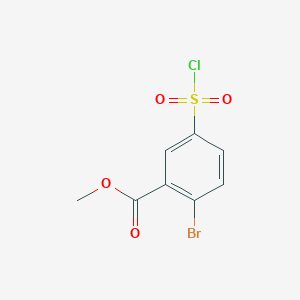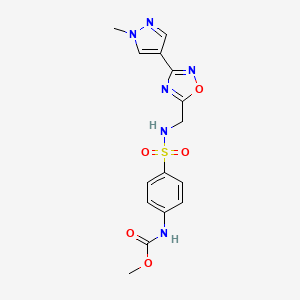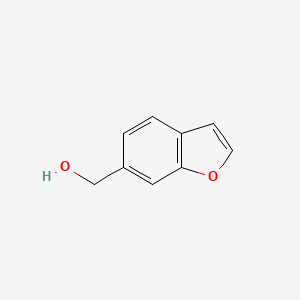![molecular formula C16H15BrN4O2S B2674105 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034372-94-4](/img/structure/B2674105.png)
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide” is a complex organic compound that contains several functional groups and structural motifs, including a bromobenzene, a pyridine, a pyrazole, and a sulfonamide group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzene part would likely be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The pyridine and pyrazole rings would also be planar and aromatic. The sulfonamide group would have a tetrahedral sulfur atom .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom on the benzene ring could be replaced via nucleophilic aromatic substitution. The pyridine and pyrazole rings could act as bases or nucleophiles in various reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Catalysis
- N-Bromo Sulfonamide as a Catalyst : N-bromo sulfonamides, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), are used as efficient catalysts in organic synthesis. They facilitate the synthesis of various compounds, including 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, offering advantages like high yields and short reaction times (Khazaei et al., 2014).
2. Antimicrobial Applications
- Heterocyclic Sulfonamide Derivatives : Sulfonamide-based heterocyclic compounds have been synthesized and tested for antimicrobial activity. For instance, compounds based on 3-methyl 1-phenyl-5-amino pyrazole have shown effectiveness against various bacterial strains (El‐Emary et al., 2002).
- Antibacterial Evaluation : New heterocyclic compounds containing a sulfonamido moiety have been developed for potential use as antibacterial agents. These compounds have shown significant antibacterial activities in various tests (Azab et al., 2013).
3. Structural Characterization and Ligand Design
- Metal Complex Formation : N-[2-(Pyridin-2-yl)ethyl] derivatives of sulfonamides have been studied for their molecular and supramolecular structures, showing potential as ligands for metal coordination. These compounds exhibit interesting structural features like hydrogen bonding and π-π stacking interactions (Jacobs et al., 2013).
4. Pharmaceutical Research
- Pyridine-Based Sulfa-Drugs : Pyridines and their sulfa drug derivatives have been investigated as antimicrobial agents. Some of these compounds have demonstrated significant activity against various pathogens (El‐Sayed et al., 2017).
- Cancer Research and Radiosensitizing Agents : Sulfonamide derivatives have been synthesized and evaluated for their potential in cancer treatment and as radiosensitizing agents. These studies have identified several compounds with promising anticancer activities (Ghorab et al., 2015).
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c17-15-3-1-2-4-16(15)24(22,23)20-9-10-21-12-14(11-19-21)13-5-7-18-8-6-13/h1-8,11-12,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSPAFKPJWRHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea](/img/structure/B2674028.png)


![5-Hydroxy-7-(o-tolyl)-5-(p-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2674031.png)
![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate](/img/structure/B2674034.png)


![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2674042.png)


